

EPZ-4777: A Chemical Probe for Unraveling DOT1L Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EPZ-4777	
Cat. No.:	B15586608	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery marked a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification critical for gene transcription, cell cycle progression, and DNA damage repair.[1][2] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to ectopic gene loci, including critical hematopoietic development genes like HOXA9 and MEIS1.[1][3] This results in hypermethylation of H3K79 at these target genes, leading to their sustained transcriptional activation and driving leukemogenesis.[1] EPZ-4777 was designed as a chemical probe to specifically inhibit the catalytic activity of DOT1L, thereby providing a powerful tool to investigate its biological functions and validate it as a therapeutic target.[1][4]

Mechanism of Action

EPZ-4777 acts as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1][5] It was designed based on the structures of the natural DOT1L substrate, SAM, and its product, S-adenosylhomocysteine (SAH).[1][4] By binding to the SAM-binding pocket of DOT1L, **EPZ-4777** prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.



[1] This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including the suppression of MLL fusion target gene expression, induction of cell cycle arrest, and ultimately, apoptosis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **EPZ-4777**, demonstrating its potency, selectivity, and cellular activity.

Biochemical Potency	Value	Assay Conditions	Reference
IC50	0.4 nM	Cell-free enzymatic assay with recombinant human DOT1L.	[6]
Ki	80 pM	Inhibition constant value.	[7]

Cellular Activity	Cell Line	Value	Assay	Reference
H3K79me2 Reduction	MOLM-13 (MLL- AF9)	Concentration- dependent	Western Blot	[4]
MV4-11 (MLL- AF4)	Concentration- dependent	Western Blot	[4]	
Proliferation Inhibition (GI50)	MV4-11 (MLL- AF4)	~10 nM	Cell Viability Assay	[4]
MOLM-13 (MLL- AF9)	~20 nM	Cell Viability Assay	[4]	
Apoptosis Induction	MLL-rearranged cells	Observed	Flow Cytometry	[6]



Selectivity Profile	Enzyme	Fold Selectivity	Assay Type	Reference
Protein Methyltransferas es	Panel of other PMTs	>1,200-fold	Biochemical Assay	[6]
CARM1, EHMT2, EZH1, EZH2, PRMT1, PRMT5, PRMT8, SETD7, WHSC1	>1,000-fold	Biochemical Assay	[8]	

Experimental Protocols DOT1L Enzymatic Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.[1]

Materials:

- Recombinant human DOT1L (e.g., residues 1-416)
- Nucleosomes as substrate
- 3H-labeled S-adenosylmethionine (3H-SAM)
- Unlabeled SAM
- EPZ-4777 or other test compounds
- Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT[6]
- S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition
- 384-well microtiter plates



· Scintillation counter

Procedure:

- Serially dilute EPZ-4777 in DMSO. Plate 1 μL of each dilution into a 384-well microtiter plate.
 [6]
- Add 40 μL of 0.25 nM DOT1L enzyme in assay buffer to each well and incubate for 30 minutes at room temperature.
- Initiate the reaction by adding 10 μL of a substrate mix containing 200 nM 3H-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer.[6] The final concentrations of both SAM and nucleosomes are at their respective KM values.[6]
- Incubate the reaction for 120 minutes at room temperature.[6]
- Quench the reaction by adding 10 μL of 800 μM unlabeled SAM.[6]
- Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K79 Methylation Assay

This assay assesses the ability of **EPZ-4777** to inhibit DOT1L activity within cells by measuring the levels of H3K79 methylation.

Materials:

- MLL-rearranged cell lines (e.g., MOLM-13, MV4-11) and non-MLL-rearranged control cells (e.g., Jurkat)
- EPZ-4777
- Cell culture medium and reagents



- Histone extraction buffer
- Antibodies: anti-H3K79me2, anti-total Histone H3
- Secondary antibodies conjugated to HRP
- SDS-PAGE and Western blotting equipment and reagents

Procedure:

- · Culture cells to the desired density.
- Treat cells with increasing concentrations of EPZ-4777 or DMSO (vehicle control) for a specified period (e.g., 4-6 days).[4]
- Harvest the cells and extract histones using a histone extraction protocol.
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for dimethylated H3K79 (H3K79me2).
 [4]
- As a loading control, probe the membrane with an antibody against total histone H3.[5]
- Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
- Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.

Cell Proliferation Assay

This assay determines the effect of **EPZ-4777** on the growth of cancer cell lines.

Materials:

- MLL-rearranged and non-MLL-rearranged cell lines
- EPZ-4777

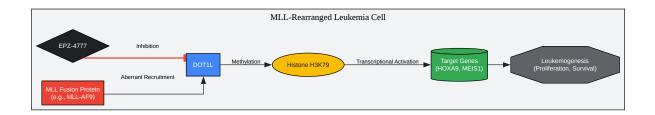


- · Cell culture medium and reagents
- Cell counting solution (e.g., MTT, CellTiter-Glo) or a cell counter
- 96-well or 24-well plates

Procedure:

- Seed cells in 24-well plates at a density of 0.5–1×105 cells/well in 1 ml of media.[6]
- Treat the cells with increasing concentrations of **EPZ-4777** or DMSO.
- Incubate the cells for several days (e.g., 7-10 days).
- Count viable cells every 3-4 days and re-plate at an equal cell number in fresh media with a fresh compound.
- Alternatively, for an endpoint assay, after a set incubation period (e.g., 72 hours), add a cell
 viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the
 manufacturer's protocol.
- Calculate the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows DOT1L-Mediated Leukemogenesis and Inhibition by EPZ-4777

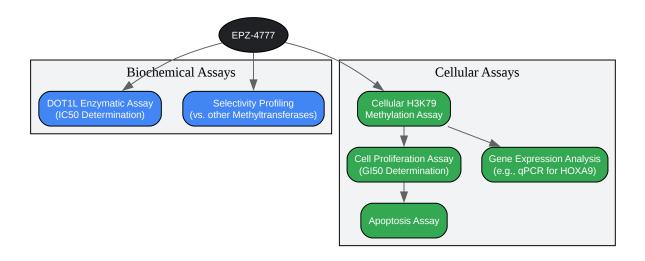




Click to download full resolution via product page

Caption: Aberrant DOT1L recruitment and inhibition by **EPZ-4777**.

Experimental Workflow for EPZ-4777 Characterization



Click to download full resolution via product page

Caption: Workflow for characterizing **EPZ-4777**'s activity.

Conclusion

EPZ-4777 has proven to be an invaluable chemical probe for dissecting the biological roles of DOT1L. Its high potency and selectivity have enabled researchers to specifically interrogate the consequences of DOT1L inhibition in various cellular contexts, particularly in MLL-rearranged leukemias.[6][8] The data generated using EPZ-4777 has provided compelling evidence for DOT1L as a critical dependency in this disease and has paved the way for the development of clinical candidates, such as EPZ-5676 (pinometostat).[1] While EPZ-4777 itself has limitations for in vivo studies due to its pharmacokinetic properties, it remains an excellent tool for in vitro and cellular experiments aimed at further understanding the complex biology regulated by DOT1L.[8]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe EPZ004777 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [EPZ-4777: A Chemical Probe for Unraveling DOT1L Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586608#epz-4777-as-a-chemical-probe-for-dot1l-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com